Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate
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Overview
Description
Methyl2-(2-(difluoromethyl)furan-3-yl)acetate is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its inclusion of a difluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(2-(difluoromethyl)furan-3-yl)acetate typically involves the reaction of difluoromethylated intermediates with furan derivatives. One common method includes the condensation of difluoromethylated acetates with furan-3-yl intermediates under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(2-(difluoromethyl)furan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl2-(2-(difluoromethyl)furan-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-(2-(difluoromethyl)furan-3-yl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The furan ring structure also contributes to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl2-(2-(fluoromethyl)furan-3-yl)acetate
- Methyl2-(2-(trifluoromethyl)furan-3-yl)acetate
- Methyl2-(2-(chloromethyl)furan-3-yl)acetate
Uniqueness
Methyl2-(2-(difluoromethyl)furan-3-yl)acetate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including the use of difluoromethylation techniques applied to furan derivatives. The presence of the difluoromethyl group is significant as it can enhance the lipophilicity and stability of the compound, potentially improving its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with furan moieties exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown promising results against several cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 | 22.4 | EGFR down-regulation |
Compound B | HCT116 | 17.8 | TP53 down-regulation |
Compound C | PACA2 | 44.4 | BRCA1/BRCA2 down-regulation |
These compounds demonstrated IC50 values that are competitive with established chemotherapeutics like Doxorubicin, indicating their potential as effective anticancer agents .
Anti-inflammatory Activity
Furan derivatives have also been noted for their anti-inflammatory effects. The biological activity of this compound may include inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that the difluoromethyl group may enhance binding affinity to specific targets within cancer cells, leading to apoptosis and reduced proliferation.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of a related furan derivative on various human cancer cell lines, revealing significant growth inhibition and apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .
- Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of furan derivatives, showing that they could effectively inhibit NF-κB pathways, which are crucial in inflammatory responses. This suggests that this compound may possess similar activity .
Properties
Molecular Formula |
C8H8F2O3 |
---|---|
Molecular Weight |
190.14 g/mol |
IUPAC Name |
methyl 2-[2-(difluoromethyl)furan-3-yl]acetate |
InChI |
InChI=1S/C8H8F2O3/c1-12-6(11)4-5-2-3-13-7(5)8(9)10/h2-3,8H,4H2,1H3 |
InChI Key |
PADZXFRXOSRBBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(OC=C1)C(F)F |
Origin of Product |
United States |
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